N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a nitrophenyl group, and a sulfanylacetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Formation of the Nitrophenyl Intermediate: This step involves the reaction of 4-nitrobenzyl chloride with a suitable nucleophile to form the nitrophenyl intermediate.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the nitrophenyl intermediate in the presence of a catalyst to form the desired compound.
Chemical Reactions Analysis
N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and dimethoxyphenyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit certain enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.
Interaction with Cellular Receptors: The compound may bind to specific cellular receptors, modulating signaling pathways and cellular responses.
Generation of Reactive Oxygen Species (ROS): It may induce the generation of ROS, leading to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(1E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-{[(4-NITROPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE: This compound has a benzimidazole group instead of a nitrophenyl group, leading to different chemical and biological properties.
N’-[(E)-1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE: This compound contains a triazole group, which may confer different reactivity and biological activities.
Properties
Molecular Formula |
C19H21N3O5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H21N3O5S/c1-13(15-6-9-17(26-2)18(10-15)27-3)20-21-19(23)12-28-11-14-4-7-16(8-5-14)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-13+ |
InChI Key |
RPBIUPWKQPVMNS-DEDYPNTBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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